molecular formula C26H22N2O3S B2829077 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923484-14-4

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2829077
CAS RN: 923484-14-4
M. Wt: 442.53
InChI Key: UAHHVDJBWKQKBS-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as BPTAA, is a thiazole derivative that has been extensively studied for its potential use in the field of medicinal chemistry. BPTAA is a promising compound due to its unique structure and diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Structural Analysis : Novel compounds with structures related to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide have been synthesized, exploring their potential biological activities. For instance, compounds containing the thioamide group were synthesized and showed antifungal and plant growth regulating activities, demonstrating the versatility of thiazolyl compounds in various biological applications (Liu et al., 2005).

Antitumor Activity : Derivatives bearing different heterocyclic ring systems have been synthesized and evaluated for their potential antitumor activity. This highlights the significance of thiazolyl compounds in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

Molecular Docking and Enzyme Inhibitory Activities : Research into the enzyme inhibitory activities of triazole analogues, including those with thioacetamide groups, reveals significant findings. These compounds have been evaluated for their inhibition potential against various enzymes, indicating their potential in therapeutic applications (Virk et al., 2018).

Chemical Synthesis and Material Science

Silylation and Heterocyclic Compounds : The interaction of compounds similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. These findings contribute to the development of materials with potential applications in various fields, including pharmaceuticals and material science (Lazareva et al., 2017).

Antioxidant Activities

Antioxidant Activity of Coumarin Derivatives : The study of new coumarin derivatives, including those related to the thiazolyl family, has demonstrated their antioxidant activity. These insights are crucial for the development of compounds with potential health benefits, particularly in combating oxidative stress-related diseases (Kadhum et al., 2011).

Antimicrobial Activity

Antimicrobial Activity of Benzothiazole Derivatives : The synthesis of benzothiazole derivatives and their evaluation for antimicrobial activity underscores the role of such compounds in the development of new antibiotics. This research is particularly relevant given the increasing resistance to existing antimicrobial agents (Rezki, 2016).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-2-31-21-15-13-18(14-16-21)17-22(29)27-26-28-23(19-9-5-3-6-10-19)25(32-26)24(30)20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHVDJBWKQKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

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